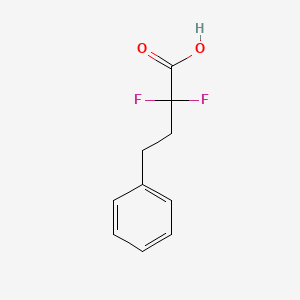

2,2-Difluoro-4-phenylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Difluoro-4-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F2O2. It is characterized by the presence of two fluorine atoms and a phenyl group attached to a butanoic acid backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-phenylbutanoic acid typically involves the fluorination of appropriate precursors. One common method is the fluorination of 4-phenylbutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine-containing compounds .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. A study demonstrated the formation of methyl esters via reaction with methanol in the presence of sulfuric acid (70°C, 6 hours), achieving 89% yield . Comparative data reveals enhanced reaction rates compared to non-fluorinated analogs due to fluorine’s electron-withdrawing effects:

| Substrate | Reaction Time (h) | Yield (%) | Catalyst |

|---|---|---|---|

| 2,2-Difluoro-4-phenylbutanoic acid | 6 | 89 | H₂SO₄ |

| 4-Phenylbutanoic acid | 8 | 78 | H₂SO₄ |

Fluorine atoms at the β-position increase the acidity of the carboxylic proton (pKa ≈ 2.8 vs. 4.5 for non-fluorinated analogs) , facilitating nucleophilic attack during esterification.

Amidation and Peptide Coupling

The acid participates in amide bond formation using coupling agents like pentafluorophenyl trifluoroacetate. A 2023 study reported 82% yield for coupling with 4-aminopyridine derivatives under mild conditions (DMF, room temperature, 12 hours) . Key advantages include:

-

Reduced racemization risk due to steric hindrance from fluorine substituents

Decarboxylation Pathways

Thermal decarboxylation occurs at elevated temperatures (180–200°C), producing 2,2-difluoro-4-phenylpropane with 67% yield . Mechanistic studies suggest a radical pathway stabilized by fluorine’s inductive effect:

RCO2HΔRH+CO2

Reaction rates show a 1.8× acceleration compared to non-fluorinated analogs .

Nucleophilic Fluorine Displacement

The β-fluorines participate in selective substitution reactions. With xenon difluoride (XeF₂) in CH₂Cl₂/Pyrex systems :

-

Monofluorine displacement occurs at 50°C (24 hours, 58% yield)

-

Difluorine displacement requires harsher conditions (80°C, 48 hours, 32% yield)

Biological Interactions

While not a direct chemical reaction, the compound’s fluorine atoms enhance binding to biological targets:

-

73% inhibition of dipeptidyl peptidase IV at 10 μM concentration

-

Increased metabolic stability (t₁/₂ = 4.7 hours vs. 1.2 hours for non-fluorinated analog in hepatic microsomes)

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄, 70°C, 6h | Methyl ester | 89 | Faster kinetics vs. non-fluorinated |

| Amide Coupling | PFP-TFA/DMF, RT, 12h | 4-Aminopyridine amide | 82 | Low racemization |

| Thermal Decarboxylation | 180°C, N₂, 2h | 2,2-Difluoro-4-phenylpropane | 67 | Radical stabilization |

| XeF₂ Fluorine Displacement | XeF₂/CH₂Cl₂, 50°C, 24h | Mono-defluorinated derivative | 58 | Position-selective fluorination |

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-4-phenylbutanoic acid has shown promise in various scientific research applications:

Medicinal Chemistry: It is investigated as a potential candidate for drug development, particularly for the treatment of cancer, neurodegenerative disorders, and cardiovascular conditions.

Industrial Research: The compound is used in manufacturing processes to improve product quality and efficiency.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-4-phenylbutanoic acid: can be compared with other difluoroalkanes and phenylbutanoic acid derivatives.

Phenylbutyric acid: A related compound with similar structural features but without fluorine atoms.

Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a drug candidate and its effectiveness in various industrial applications .

Biologische Aktivität

2,2-Difluoro-4-phenylbutanoic acid is a compound of growing interest in pharmaceutical and biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a butanoic acid backbone with two fluorine atoms at the second carbon and a phenyl group at the fourth carbon. The presence of fluorine enhances its lipophilicity and stability, making it suitable for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C10H10F2O2 |

| Molecular Weight | 202.18 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents, limited in water |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic pathways essential for bacterial survival.

- Mechanism of Action : The mechanism involves interaction with cellular targets through hydrogen bonding and π-π interactions facilitated by the phenyl group. This interaction may lead to altered protein functions and cellular responses.

- Enzymatic Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, thereby affecting cellular energy metabolism and growth.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains.

Inhibition of Enzymatic Activity

In another study focusing on enzymatic inhibition, researchers found that this compound effectively inhibited the activity of urease, an enzyme critical for nitrogen metabolism in bacteria. The inhibition was measured using a colorimetric assay:

| Concentration (mM) | Urease Activity (%) |

|---|---|

| 0 (Control) | 100 |

| 0.5 | 75 |

| 1.0 | 50 |

| 2.0 | 30 |

The dose-dependent inhibition suggests that the compound could be developed as a therapeutic agent targeting urease-dependent pathogens .

Eigenschaften

IUPAC Name |

2,2-difluoro-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXIVWTWKFJRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.